

Structure-Activity Relationship of Furan-2-Carbohydrazide Derivatives: A Comparative Guide

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Furan-2-carbohydrazide derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] Structure-activity relationship (SAR) studies are crucial in optimizing these compounds for enhanced potency and selectivity against various therapeutic targets. This guide provides a comparative analysis of recently synthesized **furan-2-carbohydrazide** derivatives, focusing on their anticancer and antibiofilm activities, supported by experimental data and detailed protocols.

Anticancer Activity of Furan-2-Carbohydrazide Derivatives

A recent study explored a series of novel carbohydrazide derivatives bearing a furan moiety for their anticancer potential against A549 human lung cancer cells and their cytotoxicity against normal BJ fibroblast cells.[3][4] The results, summarized in the table below, highlight the influence of different substituents on the benzoyl moiety attached to the hydrazide nitrogen.

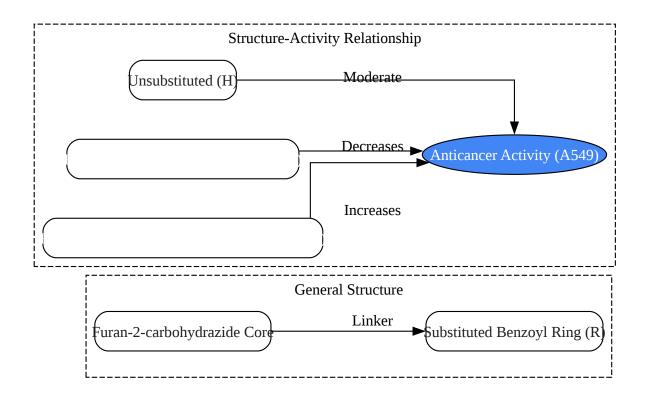
Table 1: Anticancer Activity (IC₅₀ μM) of **Furan-2-Carbohydrazide** Derivatives[3][4]



Compound ID	R (Substituent on Benzoyl Ring)	A549 (Lung Cancer) IC50 (μM)	BJ (Normal Fibroblast) IC50 (μΜ)
3a	Н	121.36	> 400
3b	4-CH₃	100.21	> 400
3c	4-F	65.28	355.21
3d	4-Cl	55.42	> 400
3e	4-Br	43.38	> 400
3f	4-NO ₂	78.53	> 400
3g	2,4-diCl	342.63	> 400

The SAR study reveals that electron-withdrawing groups at the para-position of the benzoyl ring generally enhance anticancer activity. The potency follows the order: $4\text{-Br} > 4\text{-Cl} > 4\text{-F} > 4\text{-NO}_2 > 4\text{-CH}_3 > \text{H}$. Notably, the derivative with a bromine substituent (3e) exhibited the most significant anticancer effect on A549 cells with an IC50 value of 43.38 μ M, while showing no cytotoxic effects on normal BJ cells.[3][4] The disubstituted derivative with two chlorine atoms (3g) showed significantly reduced activity.





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Caption: SAR summary for anticancer activity.

Experimental Protocol: MTT Assay for Anticancer Activity

The anticancer activities of the synthesized compounds were determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

- Cell Culture: A549 human lung cancer cells and BJ normal fibroblast cells were cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
- Cell Seeding: Cells were seeded in 96-well plates at a specific density and incubated for 24
 hours to allow for cell attachment.



- Compound Treatment: The cells were then treated with various concentrations of the furan 2-carbohydrazide derivatives and incubated for another 24 hours.
- MTT Addition: After the incubation period, MTT solution was added to each well, and the
 plates were incubated for an additional 4 hours. During this time, viable cells with active
 mitochondria reduce the yellow MTT to a purple formazan product.
- Formazan Solubilization: The medium was removed, and dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the purple solution was measured at a specific wavelength using a microplate reader.
- IC₅₀ Calculation: The concentration of the compound that inhibits 50% of cell growth (IC₅₀) was calculated from the concentration-response curves.

Antibiofilm Activity of Furan-2-Carboxamide Derivatives

In a different study, a series of furan-2-carboxamides, which are closely related to carbohydrazides, were evaluated for their antibiofilm activity against Pseudomonas aeruginosa.

[5] The results demonstrated that the nature of the substituent attached to the furan-2-carboxamide core significantly influences the antibiofilm efficacy.

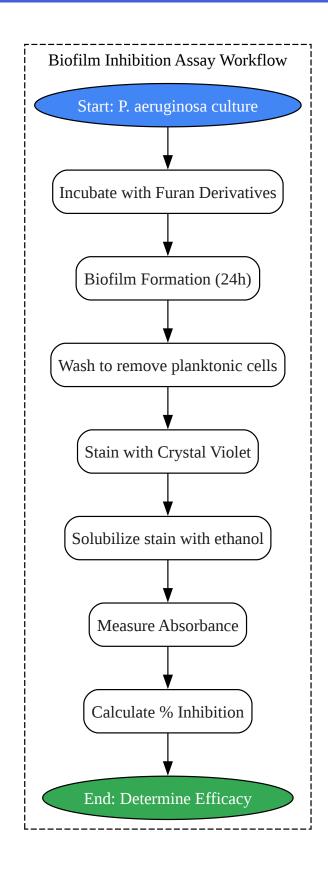
Table 2: Antibiofilm Activity of Furan-2-Carboxamide Derivatives against P. aeruginosa[5]



Compound Series	General Structure	Key Substituents	% Biofilm Inhibition
Carbohydrazides (4)	N'-Benzoylfuran-2- carbohydrazide	4b: N'-(4- Methoxybenzoyl)furan -2-carbohydrazide	58%
4a: N'-Benzoylfuran-2- carbohydrazide	~50% at 50 μM		
4f: N'-(4- Chlorobenzoyl)furan- 2-carbohydrazide	>10%		
4h: N'-(4- (Trifluoromethyl)benzo yl)furan-2- carbohydrazide	>10%		
p-Phenylenediamines (5)	N-(4- Benzamidophenyl)fura n-2-carboxamide	- 5a-e	Lowest inhibition
5f: Fluorine substituted	38%		
Aminobenzoic acid- derived (6)	N-(Carboxy- substituted phenyl)furan-2- carboxamide	6a, 6b	>30%
Triazoles (7)	Furan-2-yl(1,2,3- triazol-1-yl)methanone derivatives	7a, 7e	>30%

The carbohydrazide derivative 4b, with a 4-methoxybenzoyl group, was the most active compound, reducing P. aeruginosa biofilm by 58%.[5] The study suggests that the carbohydrazide and triazole moieties are particularly effective in conferring antibiofilm activity. In contrast, the p-phenylenediamine series generally showed lower inhibition, with the exception of a fluorine-substituted derivative.





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